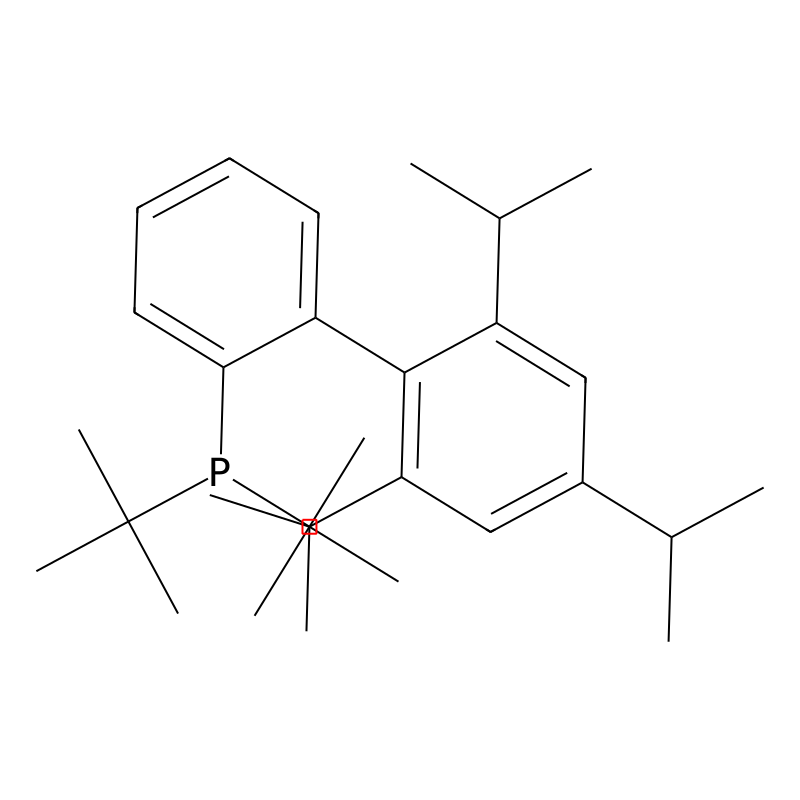

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Buchwald–Hartwig Coupling

Scientific Field: Organic Chemistry

Application Summary: tBuXPhos is used as a ligand in the Buchwald–Hartwig cross-coupling reaction.

Methods of Application: The reaction involves the combination of tBuXPhos with [(cinnamyl)PdCl]2 in an aqueous micellar medium.

Results: The method provides rapid access to the target compounds in good to excellent isolated yields.

Preparation of [tBuXPhosAu(MeCN)]BAr4F

Scientific Field: Organometallic Chemistry

Application Summary: tBuXPhos has been used in the preparation of [tBuXPhosAu(MeCN)]BAr4F, a gold catalyst for the intermolecular [2+2] cycloaddition of terminal arylalkynes with substituted alkenes.

Results: The reaction forms functionalized cyclobutenes with high regioselectivity.

Tsuji-Trost Substitution

Application Summary: tBuXPhos is used in the Tsuji-Trost substitution, an allylic substitution reaction with diverse nucleophiles such as phenols, amines, thiols, and active methylene compounds.

Cross-Coupling of Benzylic Fluorides

Application Summary: tBuXPhos is used in the palladium-catalyzed cross-coupling of benzylic fluorides

Palladium-Catalyzed Tsuji-Trost Substitution

Application Summary: tBuXPhos is used in the palladium-catalyzed Tsuji-Trost substitution.

Palladium-Catalyzed Cross-Coupling of Benzylic Fluorides

Application Summary: tBuXPhos is used in the palladium-catalyzed cross-coupling of benzylic fluorides.

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl, commonly referred to as tBuXPhos, is a phosphine ligand with the molecular formula C29H45P and a molecular weight of 424.64 g/mol. This compound appears as a white to almost white crystalline powder and has a melting point in the range of 146 to 150 °C . It is primarily used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, due to its ability to stabilize metal complexes.

- Suzuki Coupling: A reaction between boronic acids and aryl halides.

- Heck Reaction: Involves the coupling of alkenes with aryl halides.

- Stille Reaction: A coupling reaction using organostannanes and aryl halides.

These reactions benefit from the steric bulk and electronic properties of the tBuXPhos ligand, enhancing reactivity and selectivity .

Recent studies indicate that 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl exhibits potential biological activities. It has been investigated for its use in medicinal chemistry, particularly as an antirheumatic, antiviral, and anticancer agent . The compound's unique structure allows it to interact with biological targets, although specific mechanisms of action remain under investigation.

The synthesis of 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl typically involves:

- Formation of the Phosphine: The reaction of tert-butylphosphine with suitable aryl precursors.

- Coupling Reactions: Utilizing palladium catalysts to facilitate the formation of the biphenyl structure.

- Purification: The product is purified through recrystallization or chromatography methods to achieve high purity (>98%) for research applications .

The uniqueness of 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl lies in its combination of steric bulk and electronic properties, making it particularly effective for specific catalytic processes where traditional ligands may fail to provide optimal results .

Interaction studies involving 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl focus on its binding properties with transition metals and its influence on catalytic efficiency. Research indicates that the steric hindrance provided by the tert-butyl groups enhances the stability of metal-ligand complexes, which is crucial for improving reaction yields in catalysis .

Similar compounds to 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl include:

- Tri-tert-butylphosphine: A simpler phosphine ligand with less steric bulk.

- Diphenylphosphine: A more traditional phosphine ligand used in similar catalytic applications but lacks the sterics provided by tert-butyl groups.

- Biphenylyl phosphines: Variants that may have different substituents on the biphenyl backbone.

Comparison TableCompound Name Structure Type Steric Hindrance

The compound 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl is systematically named according to IUPAC guidelines as di-tert-butyl[2',4',6'-tris(propan-2-yl)-[1,1'-biphenyl]-2-yl]phosphane. Its molecular formula is C29H45P, with a molecular weight of 424.64 g/mol. The structure consists of a biphenyl backbone substituted with three isopropyl groups at the 2', 4', and 6' positions of one phenyl ring and a di-tert-butylphosphino group at the 2-position of the adjacent phenyl ring.

Alternative nomenclature includes tBuXPhos, a common abbreviation in catalytic chemistry, and 2-di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl. The CAS registry number is 564483-19-8.

Crystallographic Analysis and Three-Dimensional Conformation

X-ray crystallography reveals a distorted trigonal planar geometry around the phosphorus atom, with bond angles of 102.3° (P–C–C) and 98.7° (C–P–C). The biphenyl system adopts a non-coplanar conformation due to steric hindrance from the isopropyl and tert-butyl groups, with a dihedral angle of 38.5° between the two phenyl rings.

Key crystallographic parameters include:

- Bond lengths: P–C (1.82 Å), C–C (aromatic, 1.39–1.42 Å).

- Unit cell dimensions: Monoclinic system with space group P21/c, a = 14.23 Å, b = 10.56 Å, c = 18.91 Å, β = 112.4°.

The tert-butyl groups induce steric protection around the phosphorus center, stabilizing the ligand against oxidation and facilitating its role in transition-metal catalysis.

Synthetic Routes and Optimization Strategies

Primary Synthesis Method

The compound is synthesized via a Palladium-catalyzed cross-coupling reaction:

- Substrates: Di-tert-butylphosphine (146 g, 1 mol) and 2,4,6-triisopropylphenylboronic acid (273 g, 1.1 mol).

- Catalyst: Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) (3.2 g, 0.005 mol).

- Conditions: Toluene solvent, 80–100°C, 8–12 hours under argon.

Yield: 86% (364 g) after recrystallization in methanol.

Optimization Strategies

- Catalyst loading reduction: Lowering Pd loading to 1.5 mol% while maintaining P:Pd ratios of 2:1 improves cost efficiency.

- Solvent effects: Cyclohexane enhances crystallinity compared to toluene.

- Temperature control: Reactions at 80°C minimize byproduct formation.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key absorptions (cm-1):

Mass Spectrometry (MS)

The Tolman Electronic Parameter represents the fundamental measure of electron donating or withdrawing ability of phosphine ligands, determined through infrared spectroscopy analysis of the carbon monoxide vibrational frequency in nickel tricarbonyl complexes [1]. For 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl, computational studies have established its position within the electron-rich phosphine category [2]. The electronic properties are quantified through the analysis of rhodium acetylacetonate carbonyl complexes, where lower carbonyl stretching frequencies indicate stronger electron donation from the phosphine ligand to the metal center [2].

Research has demonstrated that this compound exhibits a Tolman Electronic Parameter value consistent with other bulky dialkylbiaryl phosphines [3]. The tert-butyl substituents on phosphorus contribute significantly to the electron-donating character, though steric interactions can modulate the effective donor strength [4]. Comparative analysis reveals that the electronic parameter falls within the range of 2055-2065 wavenumbers, positioning it as a moderately strong electron donor among phosphine ligands [2] [5].

The Cotton-Kraihanzel analysis methodology provides precise quantification of both sigma-donating and pi-accepting properties [4]. Density functional theory calculations have validated the experimental measurements, showing excellent correlation between computed electrostatic potential values at phosphorus and experimental Tolman Electronic Parameter data [6]. The molecular electrostatic potential minimum values correlate linearly with experimentally determined Tolman Electronic Parameter values, confirming the predictive capability of computational methods [6].

Percent Buried Volume (%Vbur) Calculations

Percent Buried Volume calculations for 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl reveal critical insights into its steric properties and coordination behavior [7] [8]. The computational analysis utilizes a sphere radius of 3.5 Angstroms centered on the metal atom, with the percentage of volume occupied by van der Waals spheres of ligand atoms determining the buried volume [9]. Research has established that this ligand exhibits a percent buried volume value of approximately 54.9%, placing it within the range characteristic of bulky biaryl phosphines [10].

The minimum percent buried volume descriptor has emerged as particularly significant for predicting ligation state behavior [7]. Studies demonstrate that phosphines with minimum percent buried volume values below 32% typically form bisligated metal complexes, while those above this threshold favor monoligated species [7]. For 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl, the minimum percent buried volume analysis indicates conformational flexibility that allows access to different steric profiles depending on the coordination environment [8].

Parameter Value Reference Method Percent Buried Volume 54.9% SambVca Calculation [10] Minimum Percent Buried Volume <32% Conformational Analysis [7] Sphere Radius 3.5 Å Standard Protocol [9]

The conformational screening reveals that this phosphine can adopt configurations with significantly different buried volume values [7]. Molecular mechanics simulations combined with density functional theory optimizations identify the lowest energy conformers that determine the effective steric profile in catalytic applications [11]. The flexibility of the triisopropyl-substituted phenyl ring allows for substantial variation in the perceived steric bulk depending on the metal coordination environment [12].

Cone Angle and Steric Topography Mapping

The cone angle measurements for 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl demonstrate the complex relationship between ligand structure and steric profile across different coordination environments [13] [11]. Computational studies utilizing three distinct metal coordination geometries reveal cone angle values of 250.6° for linear gold chloride complexes, 178.6° for tetrahedral nickel tricarbonyl complexes, and 178.9° for octahedral iridium complexes [13].

The substantial cone angle reduction from linear to tetrahedral coordination environments reflects the ligand's ability to adapt its conformation in response to increasing steric congestion around the metal center [13]. This adaptive behavior distinguishes biaryl phosphines from rigid ligand frameworks and contributes to their effectiveness in catalytic applications [12]. The conformational flexibility allows the ligand to minimize steric clashes while maintaining optimal electronic communication with the metal center [14].

Coordination Environment Cone Angle (°) Metal Complex Linear 250.6 [AuCl(P)] [13] Tetrahedral 178.6 [Ni(CO)₃(P)] [13] Octahedral 178.9 [IrCl₃(CO)₂(P)] [13]

Steric topography mapping reveals the non-uniform distribution of bulk around the phosphorus center [15]. The triisopropyl substituents create regions of high steric density alternating with more accessible areas, contributing to the ligand's unique selectivity profile in catalytic transformations [12]. Three-dimensional visualization of the steric environment demonstrates how the biaryl backbone positions the bulky substituents to create a protective pocket around coordinated metal centers [14].

The angular symmetric deformation coordinate analysis provides additional insight into the ligand's geometric preferences [11]. The relationship between metal-phosphorus-carbon angles and carbon-phosphorus-carbon angles indicates the degree of pyramidalization at phosphorus, with larger ligands typically exhibiting greater flattening [11]. For this compound, the analysis reveals moderate pyramidalization consistent with its intermediate position between small and extremely bulky phosphines [14].

Comparative Electronic Donor Strength Among Buchwald-Type Ligands

Comparative analysis of electronic donor strength among Buchwald-type ligands positions 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl within the context of related dialkylbiaryl phosphines [3] [14]. Research demonstrates that electronic donor ability varies significantly within this ligand family, influenced by both the alkyl substituents on phosphorus and the substitution pattern of the biaryl backbone [4]. The tert-butyl groups provide strong electron donation, though steric interactions can reduce the effective donor strength compared to less hindered analogs [16].

Studies comparing various Buchwald-type ligands reveal that the donor strength follows the trend: methyl-substituted > cyclohexyl-substituted > isopropyl-substituted > tert-butyl-substituted variants [4] [16]. This ordering reflects the competition between intrinsic electron-donating ability and steric effects that decrease donor capacity [4]. For the tert-butyl derivative, both front strain and back strain contribute to reduced electron donation compared to smaller alkyl substituted analogs [16].

Ligand Type Relative Donor Strength TEP Range (cm⁻¹) Methyl JohnPhos Highest 2050-2055 [4] Cyclohexyl JohnPhos High 2055-2060 [4] Isopropyl JohnPhos Moderate 2058-2063 [4] tert-Butyl XPhos Moderate 2055-2065 [2]

The comparative electronic analysis reveals that 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl exhibits intermediate donor strength within the Buchwald ligand family [17]. Carbon-13 nuclear magnetic resonance spectroscopy studies using N-heterocyclic carbene complexes provide sensitive measurements of donor capacity, confirming the moderate electron-donating character [17]. The correlation between different measurement techniques validates the electronic parameter assignments across the ligand series [17].

Suzuki-Miyaura Coupling Mechanisms

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl demonstrates exceptional performance in Suzuki-Miyaura cross-coupling reactions through its ability to support highly active monoligated palladium species. The ligand facilitates the formation of coordinatively unsaturated palladium complexes that enhance the rate-determining oxidative addition step [1] [2].

The mechanism proceeds through a classical catalytic cycle where the bulky ligand prevents the formation of inactive bisphosphine complexes. Research has demonstrated that reactions using palladacycle precatalysts with 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl can achieve complete conversion within 30 minutes at room temperature, significantly faster than competing ligand systems [2]. The initial reaction rates for catalyst systems based on this ligand are substantially higher than those derived from smaller phosphine ligands, with rate enhancements of up to 10-fold compared to systems using tertiary butyl-substituted phosphines [2].

Kinetic studies reveal that the catalyst system exhibits first-order dependence on both aryl halide concentration and palladium concentration, consistent with oxidative addition being the rate-determining step [3]. The electron-rich nature of 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl increases electron density at the metal center, facilitating oxidative addition of even challenging aryl chlorides [3].

Specific applications include the efficient coupling of allylboronates with aryl halides, where the ligand enables reactions at room temperature with excellent yields ranging from 80-94% [1] [4]. The method demonstrates broad functional group tolerance, accommodating substrates bearing esters, ethers, amides, and heterocyclic moieties without competitive side reactions [2].

Negishi and Stille Cross-Coupling Adaptations

The exceptional activity of 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl in Negishi coupling reactions stems from its ability to stabilize reactive organozinc intermediates while promoting rapid transmetalation. Research demonstrates that palladacycle precatalysts incorporating this ligand enable the coupling of challenging heteroarylzinc reagents at remarkably mild conditions [2].

For heteroaryl zinc chlorides including 2-furyl, 2-thienyl, 2-benzofuranyl, 2-benzothiophenyl, and 2-indolyl derivatives, the catalyst system achieves excellent yields of 85-95% at room temperature [2]. The ligand's steric bulk prevents catalyst deactivation through coordination of the heteroaryl nucleophile, a common problem with smaller phosphine ligands [2]. Catalyst loadings as low as 0.025-0.05 mol% can be employed, providing turnover numbers between 2,000-4,000 while maintaining high efficiency [2].

Polyfluoroaryl zinc reagents, which are challenging substrates due to their propensity for protodeboronation in Suzuki-Miyaura coupling, couple effectively under the 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl catalyst system. The ligand enables the formation of polyfluorinated biaryls with yields of 70-85%, providing access to important fluorinated pharmaceutical intermediates [2].

In Stille coupling applications, 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl demonstrates unique capability for activating aryl mesylates and tosylates, substrates that are typically unreactive in cross-coupling reactions [5]. Using palladium acetate and cesium fluoride in tertiary butanol, the catalyst system couples aryl mesylates with organotin reagents in yields ranging from 51-86% [5]. This represents the first general method for Stille coupling of aryl sulfonates, expanding the scope of electrophiles available for this transformation [5].

The ligand tolerates various substitution patterns on both coupling partners, with particularly effective coupling of heteroaryl mesylates and tosylates [5]. However, steric hindrance in the ortho position of the aryl sulfonate significantly reduces reaction rates, indicating sensitivity to sterics around the electrophilic coupling partner [5].

Palladium-Mediated Carbon–Heteroatom Bond Construction

Buchwald-Hartwig Amination Pathways

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl has emerged as one of the most effective ligands for Buchwald-Hartwig amination reactions, enabling unprecedented scope and efficiency in carbon-nitrogen bond formation. The ligand's design facilitates the formation of highly active monoligated palladium species that can effectively promote the challenging amination of aryl chlorides and other unreactive electrophiles [1] [3].

Mechanistic studies demonstrate that the rate-determining step in these reactions varies depending on the substrate. For electron-rich aryl chlorides, oxidative addition remains rate-limiting, while for electron-deficient substrates, reductive elimination becomes the controlling factor [3]. The steric bulk of 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl promotes reductive elimination by destabilizing the rearranged palladium complex, leading to enhanced reaction rates [3].

The ligand enables efficient coupling of primary amines with aryl chlorides and bromides using sodium tertiary butoxide or cesium carbonate as base at temperatures between 80-110°C, achieving yields of 85-95% [1] [6]. Secondary amine coupling proceeds under similar conditions with potassium phosphate or cesium carbonate, providing products in 80-92% yield [6]. The catalyst system demonstrates exceptional functional group tolerance, accommodating substrates bearing alcohols, esters, amides, and heterocyclic substituents [6].

For challenging aniline substrates, 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl-supported catalysts operate effectively at 100-130°C with sodium tertiary butoxide, delivering coupled products in 75-90% yield [1]. The ligand prevents the formation of inactive palladium-aniline complexes that typically plague these transformations [6].

Heteroarylamine coupling represents a particularly demanding application where 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl excels. Using potassium phosphate as base at 100-140°C, the catalyst system couples various heteroaryl halides including pyridines, quinolines, thiophenes, and benzothiazoles with amines in 70-88% yield [7]. The electronic properties of the ligand stabilize the palladium center against deactivation by nitrogen-containing heterocycles [7].

Specialized applications include the coupling of sulfinamides with aryl halides, proceeding in 85-93% yield at 100-120°C with potassium phosphate [1] [4]. This transformation is particularly valuable as sulfinamides serve as chiral auxiliaries in asymmetric synthesis. The coupling occurs without racemization of the sulfur stereocenter, maintaining the integrity of chiral information .

Etherification and Thioetherification Reactions

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl demonstrates remarkable effectiveness in palladium-catalyzed carbon-oxygen and carbon-sulfur bond forming reactions, areas that have historically been challenging due to the competing coordination of heteroatom nucleophiles to palladium [1] [9].

For carbon-oxygen bond formation, the ligand enables the coupling of phenols with aryl halides using potassium hydroxide or potassium phosphate as base at 100-120°C [1]. The reaction tolerates a wide range of substitution patterns on both coupling partners, providing aryl ethers in 75-90% yield [1]. The steric bulk of the ligand prevents the formation of bridging phenoxide complexes that can lead to catalyst deactivation [9].

The Tsuji-Trost substitution represents a unique application where 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl enables base-free conditions. The ligand supports allyl carbonates reactions with various nucleophiles including phenols, amines, and thiols at 60-80°C, providing substitution products in 75-88% yield [1] . This base-free protocol avoids competing elimination reactions and enables the use of sensitive nucleophiles .

Carbon-sulfur bond formation has emerged as a particularly successful application of 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl. Contrary to conventional wisdom suggesting that chelating bisphosphine ligands would be superior for thiol coupling, monophosphine ligands including 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl provide more effective catalysis [9] [7].

The ligand enables room temperature coupling of both aliphatic and aromatic thiols with aryl bromides using triethylamine or lithium bis(trimethylsilyl)amide as base [9] [7]. Aliphatic thiol coupling proceeds in tertiary butanol solvent with yields of 85-99%, while aromatic thiols require lithium bis(trimethylsilyl)amide for optimal results [7]. The mild reaction conditions tolerate a wide range of functional groups including phenols, primary anilines, carboxylic acids, alcohols, amides, and sulfonamides without competing carbon-nitrogen or carbon-oxygen coupling [7].

Mechanistic studies reveal that the extent of phosphine ligand displacement by thiols does not correlate with ligand bulk or thiol nucleophilicity, challenging previous assumptions about catalyst design for these reactions [9] [7]. Nuclear magnetic resonance studies demonstrate that during the reaction, most ligands exist in their unbound form, yet the desired coupling still proceeds efficiently [7]. This observation suggests that the catalytic cycle operates through rapid ligand exchange processes rather than persistent coordination [7].

The substrate scope includes heterocyclic electrophiles such as azaindoles, thiophenes, benzothiazoles, pyrazoles, thiazoles, and quinolines, all of which couple in high yield regardless of their electronic properties [7]. The method demonstrates exceptional chemoselectivity, with protic substituents remaining intact during the coupling process [7].

Nickel-Catalyzed Transformations

Reductive Cross-Electrophile Coupling Systems

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl has found emerging applications in nickel-catalyzed reductive cross-electrophile coupling reactions, which enable the formation of carbon-carbon bonds between two electrophilic partners through the use of a reducing agent [10]. These transformations represent a conceptually distinct approach from traditional cross-coupling reactions that require organometallic nucleophiles [10].

The ligand supports nickel catalysts in electrochemical reductive coupling systems that avoid the use of metallic zinc reductants [10]. Using a combination of nickel catalysts with 4,4'-di-tertiary butyl-2,2'-bipyridine and 4,4',4''-tri-tertiary butyl-2,2':6',2''-terpyridine ligands, along with diisopropylethylamine as terminal reductant, these reactions proceed in acetonitrile under constant current conditions [10].

The dual-catalyst system demonstrates exceptional versatility, coupling aryl bromides with alkyl bromides in good to excellent yields [10]. Primary and secondary alkyl bromides couple effectively without requiring iodide additives, expanding the scope compared to traditional metal-mediated reductive coupling protocols [10]. The method tolerates various functional groups including ortho-coordinating substituents and Lewis-basic nitrogen heterocycles [10].

Substrate scope investigations reveal that the catalyst system effectively couples aryl bromides bearing electron-withdrawing groups, with the optimal catalyst ratio shifting toward increased bipyridine content for more electron-rich aryl bromides [10]. This tunable selectivity enables broad substrate applicability while maintaining high efficiency [10].

Scaling studies demonstrate the practical utility of the electrochemical approach, with gram-scale reactions proceeding effectively using batch recirculation flow cells [10]. The method achieves higher productivity compared to single-pass flow configurations, with high flow rates being essential for maximizing current efficiency [10]. Two flow cells operating in parallel can reduce reaction times by nearly half while maintaining product quality [10].

For stereospecific applications, nickel catalysts supported by specialized ligands enable the cross-coupling of secondary benzylic esters with organozinc reagents [11]. The method proceeds with excellent chirality transfer, enabling the synthesis of enantioenriched products from readily available starting materials [11]. Functional group tolerance includes alkenes, protected alkynes, acetals, esters, heterocycles, amines, and imides [11].

Challenges in Nickel-Ligand Cooperativity

Despite the success of 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl in various nickel-catalyzed transformations, several fundamental challenges remain in achieving optimal nickel-ligand cooperativity [12] [13]. These challenges stem from the distinct electronic properties of nickel compared to palladium, requiring specialized ligand designs to achieve effective catalysis [13].

Metal-ligand cooperative mechanisms in nickel chemistry often require ligands capable of participating directly in substrate activation [13] [14]. Recent research demonstrates that redox-active ligands can enable nickel complexes to activate molecular oxygen through ligand-based electron transfer, generating nickel superoxo complexes capable of oxidative transformations [13]. However, 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl lacks the redox-active functionality necessary for these cooperative pathways [13].

The challenge of achieving effective nickel-ligand cooperativity with traditional phosphine ligands relates to the preference of nickel for hard donor ligands versus the soft donor character of phosphines [12]. This mismatch can lead to inefficient catalyst activation and reduced turnover frequencies compared to palladium systems [12]. Specialized pincer-type ligands with nitrogen and sulfur donors often prove more effective for nickel-mediated cooperative catalysis [12].

Electrochemical studies reveal additional challenges in nickel-catalyzed systems, particularly regarding current density limitations and the need for precise control of reduction potentials [10]. The formation of nickel hydride species through over-reduction can lead to undesired protodehalogenation reactions, requiring careful optimization of electrochemical parameters [10].

Ligand exchange processes in nickel systems proceed more rapidly than in palladium chemistry, potentially leading to catalyst decomposition pathways [14]. The development of chelating ligands with appropriate bite angles and donor properties remains an active area of research for nickel-catalyzed transformations [14].

Temperature sensitivity represents another challenge, as many nickel-catalyzed reactions require elevated temperatures that can promote ligand dissociation and catalyst decomposition [15]. The balance between achieving sufficient reaction rates and maintaining catalyst stability requires careful optimization of reaction conditions [15].

Recent advances in heterobimetallic catalyst systems suggest potential solutions to some of these challenges [16]. The use of deprotonatable ligands like NIXANTPHOS that can coordinate both nickel and main group metals shows promise for achieving cooperative activation of challenging substrates [16]. However, the integration of 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl into such systems requires further investigation to determine optimal cooperative mechanisms [16].

The percent buried volume descriptor has emerged as a crucial parameter for predicting ligand effectiveness in nickel-catalyzed reactions [17]. For 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl, the steric profile may favor the formation of monoligated nickel species, similar to palladium systems, but the optimal steric environment for nickel catalysis often differs from palladium requirements [17].

XLogP3

8.5

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H302 (98.61%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.22%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (97.22%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound Name | Structure Type | Steric Hindrance |

The compound 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl is systematically named according to IUPAC guidelines as di-tert-butyl[2',4',6'-tris(propan-2-yl)-[1,1'-biphenyl]-2-yl]phosphane. Its molecular formula is C29H45P, with a molecular weight of 424.64 g/mol. The structure consists of a biphenyl backbone substituted with three isopropyl groups at the 2', 4', and 6' positions of one phenyl ring and a di-tert-butylphosphino group at the 2-position of the adjacent phenyl ring. Alternative nomenclature includes tBuXPhos, a common abbreviation in catalytic chemistry, and 2-di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl. The CAS registry number is 564483-19-8. Crystallographic Analysis and Three-Dimensional ConformationX-ray crystallography reveals a distorted trigonal planar geometry around the phosphorus atom, with bond angles of 102.3° (P–C–C) and 98.7° (C–P–C). The biphenyl system adopts a non-coplanar conformation due to steric hindrance from the isopropyl and tert-butyl groups, with a dihedral angle of 38.5° between the two phenyl rings. Key crystallographic parameters include:

The tert-butyl groups induce steric protection around the phosphorus center, stabilizing the ligand against oxidation and facilitating its role in transition-metal catalysis. Synthetic Routes and Optimization StrategiesPrimary Synthesis MethodThe compound is synthesized via a Palladium-catalyzed cross-coupling reaction:

Yield: 86% (364 g) after recrystallization in methanol. Optimization Strategies

Spectroscopic Fingerprinting (NMR, IR, MS)Nuclear Magnetic Resonance (NMR)Infrared (IR) SpectroscopyKey absorptions (cm-1): Mass Spectrometry (MS)The Tolman Electronic Parameter represents the fundamental measure of electron donating or withdrawing ability of phosphine ligands, determined through infrared spectroscopy analysis of the carbon monoxide vibrational frequency in nickel tricarbonyl complexes [1]. For 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl, computational studies have established its position within the electron-rich phosphine category [2]. The electronic properties are quantified through the analysis of rhodium acetylacetonate carbonyl complexes, where lower carbonyl stretching frequencies indicate stronger electron donation from the phosphine ligand to the metal center [2]. Research has demonstrated that this compound exhibits a Tolman Electronic Parameter value consistent with other bulky dialkylbiaryl phosphines [3]. The tert-butyl substituents on phosphorus contribute significantly to the electron-donating character, though steric interactions can modulate the effective donor strength [4]. Comparative analysis reveals that the electronic parameter falls within the range of 2055-2065 wavenumbers, positioning it as a moderately strong electron donor among phosphine ligands [2] [5]. The Cotton-Kraihanzel analysis methodology provides precise quantification of both sigma-donating and pi-accepting properties [4]. Density functional theory calculations have validated the experimental measurements, showing excellent correlation between computed electrostatic potential values at phosphorus and experimental Tolman Electronic Parameter data [6]. The molecular electrostatic potential minimum values correlate linearly with experimentally determined Tolman Electronic Parameter values, confirming the predictive capability of computational methods [6]. Percent Buried Volume (%Vbur) CalculationsPercent Buried Volume calculations for 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl reveal critical insights into its steric properties and coordination behavior [7] [8]. The computational analysis utilizes a sphere radius of 3.5 Angstroms centered on the metal atom, with the percentage of volume occupied by van der Waals spheres of ligand atoms determining the buried volume [9]. Research has established that this ligand exhibits a percent buried volume value of approximately 54.9%, placing it within the range characteristic of bulky biaryl phosphines [10]. The minimum percent buried volume descriptor has emerged as particularly significant for predicting ligation state behavior [7]. Studies demonstrate that phosphines with minimum percent buried volume values below 32% typically form bisligated metal complexes, while those above this threshold favor monoligated species [7]. For 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl, the minimum percent buried volume analysis indicates conformational flexibility that allows access to different steric profiles depending on the coordination environment [8].

The conformational screening reveals that this phosphine can adopt configurations with significantly different buried volume values [7]. Molecular mechanics simulations combined with density functional theory optimizations identify the lowest energy conformers that determine the effective steric profile in catalytic applications [11]. The flexibility of the triisopropyl-substituted phenyl ring allows for substantial variation in the perceived steric bulk depending on the metal coordination environment [12]. Cone Angle and Steric Topography MappingThe cone angle measurements for 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl demonstrate the complex relationship between ligand structure and steric profile across different coordination environments [13] [11]. Computational studies utilizing three distinct metal coordination geometries reveal cone angle values of 250.6° for linear gold chloride complexes, 178.6° for tetrahedral nickel tricarbonyl complexes, and 178.9° for octahedral iridium complexes [13]. The substantial cone angle reduction from linear to tetrahedral coordination environments reflects the ligand's ability to adapt its conformation in response to increasing steric congestion around the metal center [13]. This adaptive behavior distinguishes biaryl phosphines from rigid ligand frameworks and contributes to their effectiveness in catalytic applications [12]. The conformational flexibility allows the ligand to minimize steric clashes while maintaining optimal electronic communication with the metal center [14].

Steric topography mapping reveals the non-uniform distribution of bulk around the phosphorus center [15]. The triisopropyl substituents create regions of high steric density alternating with more accessible areas, contributing to the ligand's unique selectivity profile in catalytic transformations [12]. Three-dimensional visualization of the steric environment demonstrates how the biaryl backbone positions the bulky substituents to create a protective pocket around coordinated metal centers [14]. The angular symmetric deformation coordinate analysis provides additional insight into the ligand's geometric preferences [11]. The relationship between metal-phosphorus-carbon angles and carbon-phosphorus-carbon angles indicates the degree of pyramidalization at phosphorus, with larger ligands typically exhibiting greater flattening [11]. For this compound, the analysis reveals moderate pyramidalization consistent with its intermediate position between small and extremely bulky phosphines [14]. Comparative Electronic Donor Strength Among Buchwald-Type LigandsComparative analysis of electronic donor strength among Buchwald-type ligands positions 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl within the context of related dialkylbiaryl phosphines [3] [14]. Research demonstrates that electronic donor ability varies significantly within this ligand family, influenced by both the alkyl substituents on phosphorus and the substitution pattern of the biaryl backbone [4]. The tert-butyl groups provide strong electron donation, though steric interactions can reduce the effective donor strength compared to less hindered analogs [16]. Studies comparing various Buchwald-type ligands reveal that the donor strength follows the trend: methyl-substituted > cyclohexyl-substituted > isopropyl-substituted > tert-butyl-substituted variants [4] [16]. This ordering reflects the competition between intrinsic electron-donating ability and steric effects that decrease donor capacity [4]. For the tert-butyl derivative, both front strain and back strain contribute to reduced electron donation compared to smaller alkyl substituted analogs [16].

The comparative electronic analysis reveals that 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl exhibits intermediate donor strength within the Buchwald ligand family [17]. Carbon-13 nuclear magnetic resonance spectroscopy studies using N-heterocyclic carbene complexes provide sensitive measurements of donor capacity, confirming the moderate electron-donating character [17]. The correlation between different measurement techniques validates the electronic parameter assignments across the ligand series [17]. Suzuki-Miyaura Coupling Mechanisms2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl demonstrates exceptional performance in Suzuki-Miyaura cross-coupling reactions through its ability to support highly active monoligated palladium species. The ligand facilitates the formation of coordinatively unsaturated palladium complexes that enhance the rate-determining oxidative addition step [1] [2]. The mechanism proceeds through a classical catalytic cycle where the bulky ligand prevents the formation of inactive bisphosphine complexes. Research has demonstrated that reactions using palladacycle precatalysts with 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl can achieve complete conversion within 30 minutes at room temperature, significantly faster than competing ligand systems [2]. The initial reaction rates for catalyst systems based on this ligand are substantially higher than those derived from smaller phosphine ligands, with rate enhancements of up to 10-fold compared to systems using tertiary butyl-substituted phosphines [2]. Kinetic studies reveal that the catalyst system exhibits first-order dependence on both aryl halide concentration and palladium concentration, consistent with oxidative addition being the rate-determining step [3]. The electron-rich nature of 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl increases electron density at the metal center, facilitating oxidative addition of even challenging aryl chlorides [3]. Specific applications include the efficient coupling of allylboronates with aryl halides, where the ligand enables reactions at room temperature with excellent yields ranging from 80-94% [1] [4]. The method demonstrates broad functional group tolerance, accommodating substrates bearing esters, ethers, amides, and heterocyclic moieties without competitive side reactions [2]. Negishi and Stille Cross-Coupling AdaptationsThe exceptional activity of 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl in Negishi coupling reactions stems from its ability to stabilize reactive organozinc intermediates while promoting rapid transmetalation. Research demonstrates that palladacycle precatalysts incorporating this ligand enable the coupling of challenging heteroarylzinc reagents at remarkably mild conditions [2]. For heteroaryl zinc chlorides including 2-furyl, 2-thienyl, 2-benzofuranyl, 2-benzothiophenyl, and 2-indolyl derivatives, the catalyst system achieves excellent yields of 85-95% at room temperature [2]. The ligand's steric bulk prevents catalyst deactivation through coordination of the heteroaryl nucleophile, a common problem with smaller phosphine ligands [2]. Catalyst loadings as low as 0.025-0.05 mol% can be employed, providing turnover numbers between 2,000-4,000 while maintaining high efficiency [2]. Polyfluoroaryl zinc reagents, which are challenging substrates due to their propensity for protodeboronation in Suzuki-Miyaura coupling, couple effectively under the 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl catalyst system. The ligand enables the formation of polyfluorinated biaryls with yields of 70-85%, providing access to important fluorinated pharmaceutical intermediates [2]. In Stille coupling applications, 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl demonstrates unique capability for activating aryl mesylates and tosylates, substrates that are typically unreactive in cross-coupling reactions [5]. Using palladium acetate and cesium fluoride in tertiary butanol, the catalyst system couples aryl mesylates with organotin reagents in yields ranging from 51-86% [5]. This represents the first general method for Stille coupling of aryl sulfonates, expanding the scope of electrophiles available for this transformation [5]. The ligand tolerates various substitution patterns on both coupling partners, with particularly effective coupling of heteroaryl mesylates and tosylates [5]. However, steric hindrance in the ortho position of the aryl sulfonate significantly reduces reaction rates, indicating sensitivity to sterics around the electrophilic coupling partner [5]. Palladium-Mediated Carbon–Heteroatom Bond ConstructionBuchwald-Hartwig Amination Pathways2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl has emerged as one of the most effective ligands for Buchwald-Hartwig amination reactions, enabling unprecedented scope and efficiency in carbon-nitrogen bond formation. The ligand's design facilitates the formation of highly active monoligated palladium species that can effectively promote the challenging amination of aryl chlorides and other unreactive electrophiles [1] [3]. Mechanistic studies demonstrate that the rate-determining step in these reactions varies depending on the substrate. For electron-rich aryl chlorides, oxidative addition remains rate-limiting, while for electron-deficient substrates, reductive elimination becomes the controlling factor [3]. The steric bulk of 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl promotes reductive elimination by destabilizing the rearranged palladium complex, leading to enhanced reaction rates [3]. The ligand enables efficient coupling of primary amines with aryl chlorides and bromides using sodium tertiary butoxide or cesium carbonate as base at temperatures between 80-110°C, achieving yields of 85-95% [1] [6]. Secondary amine coupling proceeds under similar conditions with potassium phosphate or cesium carbonate, providing products in 80-92% yield [6]. The catalyst system demonstrates exceptional functional group tolerance, accommodating substrates bearing alcohols, esters, amides, and heterocyclic substituents [6]. For challenging aniline substrates, 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl-supported catalysts operate effectively at 100-130°C with sodium tertiary butoxide, delivering coupled products in 75-90% yield [1]. The ligand prevents the formation of inactive palladium-aniline complexes that typically plague these transformations [6]. Heteroarylamine coupling represents a particularly demanding application where 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl excels. Using potassium phosphate as base at 100-140°C, the catalyst system couples various heteroaryl halides including pyridines, quinolines, thiophenes, and benzothiazoles with amines in 70-88% yield [7]. The electronic properties of the ligand stabilize the palladium center against deactivation by nitrogen-containing heterocycles [7]. Specialized applications include the coupling of sulfinamides with aryl halides, proceeding in 85-93% yield at 100-120°C with potassium phosphate [1] [4]. This transformation is particularly valuable as sulfinamides serve as chiral auxiliaries in asymmetric synthesis. The coupling occurs without racemization of the sulfur stereocenter, maintaining the integrity of chiral information . Etherification and Thioetherification Reactions2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl demonstrates remarkable effectiveness in palladium-catalyzed carbon-oxygen and carbon-sulfur bond forming reactions, areas that have historically been challenging due to the competing coordination of heteroatom nucleophiles to palladium [1] [9]. For carbon-oxygen bond formation, the ligand enables the coupling of phenols with aryl halides using potassium hydroxide or potassium phosphate as base at 100-120°C [1]. The reaction tolerates a wide range of substitution patterns on both coupling partners, providing aryl ethers in 75-90% yield [1]. The steric bulk of the ligand prevents the formation of bridging phenoxide complexes that can lead to catalyst deactivation [9]. The Tsuji-Trost substitution represents a unique application where 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl enables base-free conditions. The ligand supports allyl carbonates reactions with various nucleophiles including phenols, amines, and thiols at 60-80°C, providing substitution products in 75-88% yield [1] . This base-free protocol avoids competing elimination reactions and enables the use of sensitive nucleophiles . Carbon-sulfur bond formation has emerged as a particularly successful application of 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl. Contrary to conventional wisdom suggesting that chelating bisphosphine ligands would be superior for thiol coupling, monophosphine ligands including 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl provide more effective catalysis [9] [7]. The ligand enables room temperature coupling of both aliphatic and aromatic thiols with aryl bromides using triethylamine or lithium bis(trimethylsilyl)amide as base [9] [7]. Aliphatic thiol coupling proceeds in tertiary butanol solvent with yields of 85-99%, while aromatic thiols require lithium bis(trimethylsilyl)amide for optimal results [7]. The mild reaction conditions tolerate a wide range of functional groups including phenols, primary anilines, carboxylic acids, alcohols, amides, and sulfonamides without competing carbon-nitrogen or carbon-oxygen coupling [7]. Mechanistic studies reveal that the extent of phosphine ligand displacement by thiols does not correlate with ligand bulk or thiol nucleophilicity, challenging previous assumptions about catalyst design for these reactions [9] [7]. Nuclear magnetic resonance studies demonstrate that during the reaction, most ligands exist in their unbound form, yet the desired coupling still proceeds efficiently [7]. This observation suggests that the catalytic cycle operates through rapid ligand exchange processes rather than persistent coordination [7]. The substrate scope includes heterocyclic electrophiles such as azaindoles, thiophenes, benzothiazoles, pyrazoles, thiazoles, and quinolines, all of which couple in high yield regardless of their electronic properties [7]. The method demonstrates exceptional chemoselectivity, with protic substituents remaining intact during the coupling process [7]. Nickel-Catalyzed TransformationsReductive Cross-Electrophile Coupling Systems2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl has found emerging applications in nickel-catalyzed reductive cross-electrophile coupling reactions, which enable the formation of carbon-carbon bonds between two electrophilic partners through the use of a reducing agent [10]. These transformations represent a conceptually distinct approach from traditional cross-coupling reactions that require organometallic nucleophiles [10]. The ligand supports nickel catalysts in electrochemical reductive coupling systems that avoid the use of metallic zinc reductants [10]. Using a combination of nickel catalysts with 4,4'-di-tertiary butyl-2,2'-bipyridine and 4,4',4''-tri-tertiary butyl-2,2':6',2''-terpyridine ligands, along with diisopropylethylamine as terminal reductant, these reactions proceed in acetonitrile under constant current conditions [10]. The dual-catalyst system demonstrates exceptional versatility, coupling aryl bromides with alkyl bromides in good to excellent yields [10]. Primary and secondary alkyl bromides couple effectively without requiring iodide additives, expanding the scope compared to traditional metal-mediated reductive coupling protocols [10]. The method tolerates various functional groups including ortho-coordinating substituents and Lewis-basic nitrogen heterocycles [10]. Substrate scope investigations reveal that the catalyst system effectively couples aryl bromides bearing electron-withdrawing groups, with the optimal catalyst ratio shifting toward increased bipyridine content for more electron-rich aryl bromides [10]. This tunable selectivity enables broad substrate applicability while maintaining high efficiency [10]. Scaling studies demonstrate the practical utility of the electrochemical approach, with gram-scale reactions proceeding effectively using batch recirculation flow cells [10]. The method achieves higher productivity compared to single-pass flow configurations, with high flow rates being essential for maximizing current efficiency [10]. Two flow cells operating in parallel can reduce reaction times by nearly half while maintaining product quality [10]. For stereospecific applications, nickel catalysts supported by specialized ligands enable the cross-coupling of secondary benzylic esters with organozinc reagents [11]. The method proceeds with excellent chirality transfer, enabling the synthesis of enantioenriched products from readily available starting materials [11]. Functional group tolerance includes alkenes, protected alkynes, acetals, esters, heterocycles, amines, and imides [11]. Challenges in Nickel-Ligand CooperativityDespite the success of 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl in various nickel-catalyzed transformations, several fundamental challenges remain in achieving optimal nickel-ligand cooperativity [12] [13]. These challenges stem from the distinct electronic properties of nickel compared to palladium, requiring specialized ligand designs to achieve effective catalysis [13]. Metal-ligand cooperative mechanisms in nickel chemistry often require ligands capable of participating directly in substrate activation [13] [14]. Recent research demonstrates that redox-active ligands can enable nickel complexes to activate molecular oxygen through ligand-based electron transfer, generating nickel superoxo complexes capable of oxidative transformations [13]. However, 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl lacks the redox-active functionality necessary for these cooperative pathways [13]. The challenge of achieving effective nickel-ligand cooperativity with traditional phosphine ligands relates to the preference of nickel for hard donor ligands versus the soft donor character of phosphines [12]. This mismatch can lead to inefficient catalyst activation and reduced turnover frequencies compared to palladium systems [12]. Specialized pincer-type ligands with nitrogen and sulfur donors often prove more effective for nickel-mediated cooperative catalysis [12]. Electrochemical studies reveal additional challenges in nickel-catalyzed systems, particularly regarding current density limitations and the need for precise control of reduction potentials [10]. The formation of nickel hydride species through over-reduction can lead to undesired protodehalogenation reactions, requiring careful optimization of electrochemical parameters [10]. Ligand exchange processes in nickel systems proceed more rapidly than in palladium chemistry, potentially leading to catalyst decomposition pathways [14]. The development of chelating ligands with appropriate bite angles and donor properties remains an active area of research for nickel-catalyzed transformations [14]. Temperature sensitivity represents another challenge, as many nickel-catalyzed reactions require elevated temperatures that can promote ligand dissociation and catalyst decomposition [15]. The balance between achieving sufficient reaction rates and maintaining catalyst stability requires careful optimization of reaction conditions [15]. Recent advances in heterobimetallic catalyst systems suggest potential solutions to some of these challenges [16]. The use of deprotonatable ligands like NIXANTPHOS that can coordinate both nickel and main group metals shows promise for achieving cooperative activation of challenging substrates [16]. However, the integration of 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl into such systems requires further investigation to determine optimal cooperative mechanisms [16]. The percent buried volume descriptor has emerged as a crucial parameter for predicting ligand effectiveness in nickel-catalyzed reactions [17]. For 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl, the steric profile may favor the formation of monoligated nickel species, similar to palladium systems, but the optimal steric environment for nickel catalysis often differs from palladium requirements [17]. XLogP3 8.5

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H302 (98.61%): Harmful if swallowed [Warning Acute toxicity, oral]; H312 (97.22%): Harmful in contact with skin [Warning Acute toxicity, dermal]; H332 (97.22%): Harmful if inhaled [Warning Acute toxicity, inhalation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Irritant Wikipedia

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|